molecular formula C16H12ClNO2 B11040742 4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether

4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether

Cat. No.: B11040742
M. Wt: 285.72 g/mol
InChI Key: KISNCLKJKNBXPO-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether typically involves the formation of the isoxazole ring followed by the introduction of the chlorophenyl and phenyl groups. One common method involves the cycloaddition reaction between nitrile oxides and alkynes to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether is unique due to its specific combination of the isoxazole ring and chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness .

Properties

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C16H12ClNO2/c1-19-14-8-4-12(5-9-14)16-15(10-20-18-16)11-2-6-13(17)7-3-11/h2-10H,1H3

InChI Key

KISNCLKJKNBXPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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